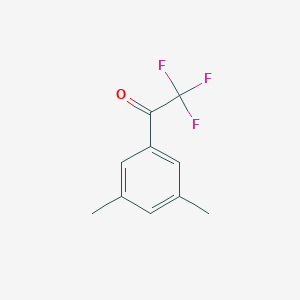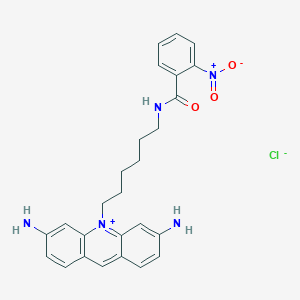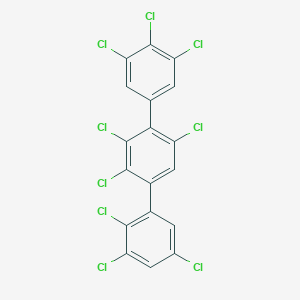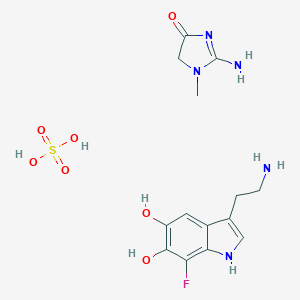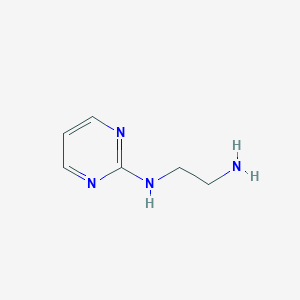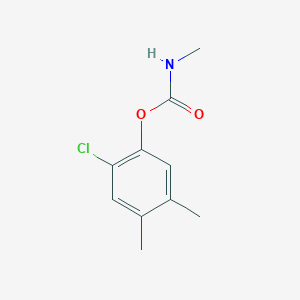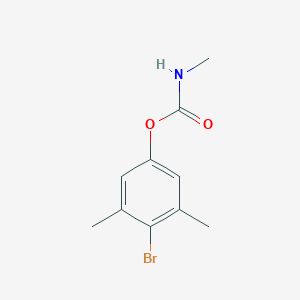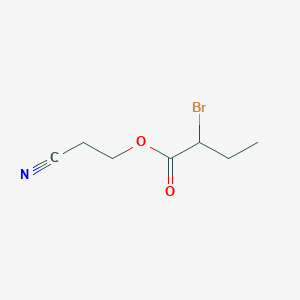
2-Cyanoethyl 2-bromobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethyl 2-bromobutanoate is a chemical compound that belongs to the class of alpha-bromoesters. This compound is widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 2-Cyanoethyl 2-bromobutanoate involves the formation of a covalent bond between the alpha-bromoester group and the nucleophile. This reaction is catalyzed by a base such as triethylamine or pyridine. The resulting product is a highly reactive intermediate that can undergo further chemical reactions.
Biochemical And Physiological Effects
2-Cyanoethyl 2-bromobutanoate has no known biochemical or physiological effects. However, it should be handled with care as it is a toxic and potentially hazardous chemical.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Cyanoethyl 2-bromobutanoate in lab experiments is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, this compound is highly toxic and should be handled with care. Additionally, it is not suitable for use in biological systems due to its potential toxicity.
Future Directions
There are several future directions for the use of 2-Cyanoethyl 2-bromobutanoate in scientific research. One potential application is in the synthesis of biologically active molecules such as peptides and nucleotides. Another potential application is in the development of fluorescent dyes and polymers. Additionally, this compound could be used as a reagent for the synthesis of novel materials with unique properties.
Conclusion:
In conclusion, 2-Cyanoethyl 2-bromobutanoate is a versatile and potentially useful compound in scientific research. It has been extensively used as a reagent for the synthesis of various organic compounds and has potential applications in the development of biologically active molecules and novel materials. However, it should be handled with care due to its toxicity and potential hazards.
Synthesis Methods
The synthesis of 2-Cyanoethyl 2-bromobutanoate involves the reaction between 2-bromobutanoic acid and cyanoacetic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 50-60°C. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
2-Cyanoethyl 2-bromobutanoate has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a building block for the synthesis of biologically active molecules such as amino acids, peptides, and nucleotides. Additionally, this compound is used as a precursor for the synthesis of fluorescent dyes and polymers.
properties
CAS RN |
131792-97-7 |
|---|---|
Product Name |
2-Cyanoethyl 2-bromobutanoate |
Molecular Formula |
C7H10BrNO2 |
Molecular Weight |
220.06 g/mol |
IUPAC Name |
2-cyanoethyl 2-bromobutanoate |
InChI |
InChI=1S/C7H10BrNO2/c1-2-6(8)7(10)11-5-3-4-9/h6H,2-3,5H2,1H3 |
InChI Key |
VKFYXILWSHKBMB-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OCCC#N)Br |
Canonical SMILES |
CCC(C(=O)OCCC#N)Br |
synonyms |
Butanoic acid, 2-bromo-, 2-cyanoethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



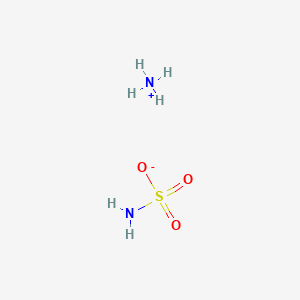
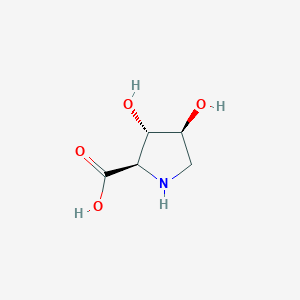
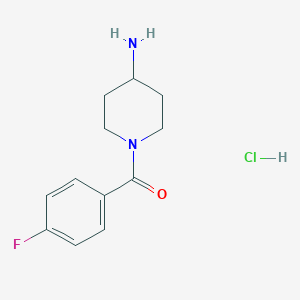
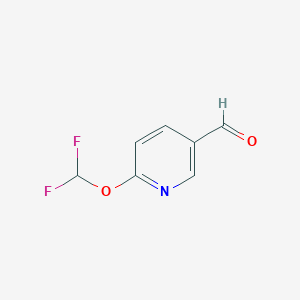
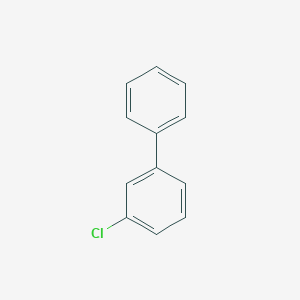
![2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid](/img/structure/B165805.png)

